4-Bromo-2-nitro-1-(p-tolyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-nitro-1-(p-tolyloxy)benzene is an organic compound with the molecular formula C13H10BrNO3 and a molecular weight of 308.13 g/mol . It is a member of the aryl ether family and contains both bromine and nitro functional groups attached to a benzene ring. This compound is used primarily in research and development within the fields of organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene typically involves the nitration of 4-bromo-1-(p-tolyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-nitro-1-(p-tolyloxy)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The presence of the nitro group can facilitate nucleophilic substitution reactions, especially at the ortho and para positions relative to the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Bromine (Br2) with a Lewis acid catalyst like iron(III) bromide (FeBr3).
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Reduction: 4-Bromo-2-amino-1-(p-tolyloxy)benzene
Nucleophilic Substitution: 4-Bromo-2-nitro-1-(methoxy)benzene
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-nitro-1-(p-tolyloxy)benzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-nitro-1-(methoxy)benzene
- 4-Bromo-2-nitro-1-(ethoxy)benzene
- 4-Bromo-2-nitro-1-(phenoxy)benzene
Uniqueness
4-Bromo-2-nitro-1-(p-tolyloxy)benzene is unique due to the presence of the p-tolyloxy group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate in organic synthesis and materials science research.
Eigenschaften
Molekularformel |
C13H10BrNO3 |
---|---|
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
4-bromo-1-(4-methylphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(14)8-12(13)15(16)17/h2-8H,1H3 |
InChI-Schlüssel |
RIOSAOTWTULPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.